

# Spectroscopic Data Interpretation of Vindoline: A Technical Guide

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## Compound of Interest

Compound Name: Vindoline

Cat. No.: B1262840

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This technical guide provides an in-depth overview of the spectroscopic data interpretation for **vindoline**, a significant monoterpenoid indole alkaloid. The following sections detail the nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) data, experimental protocols, and a generalized analytical workflow for the characterization of this compound.

## Spectroscopic Data

The following tables summarize the key quantitative data obtained from NMR and LC-MS analyses of **vindoline**.

### NMR Spectroscopic Data

The complete  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for 19S-**vindoline**, a stereoisomer of **vindoline**, has been characterized. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopic Data for 19S-**Vindoline**

Position	<sup>13</sup> C Chemical Shift (δ, ppm)	<sup>1</sup> H Chemical Shift (δ, ppm)	Coupling Constants (J, Hz)
2	84.1	3.98	d, 10.0
3	53.7	2.55	m
4	43.5	2.35, 1.85	m
5	52.8	3.35	m
6	21.9	1.65, 1.25	m
7	54.2	3.15	s
8	138.9	-	-
9	123.8	7.10	d, 8.0
10	122.5	6.85	t, 8.0
11	158.9	-	-
12	95.8	6.25	d, 2.5
13	148.7	-	-
14	129.5	5.85	dd, 10.0, 4.0
15	124.8	5.95	d, 10.0
16	46.9	2.85, 2.75	m
17	78.9	5.45	s
18	7.6	0.55	t, 7.5
19	34.5	2.15	q, 7.5
20	43.1	-	-
21	66.4	3.65	s
OMe-11	55.4	3.80	s
COOMe-22	175.2	-	-
COOMe-22	52.1	3.75	s

Note: Data is for 19S-**vindolinine** and serves as a close reference for **vindolinine**.

Assignments are based on 1D and 2D NMR experiments.

## Liquid Chromatography-Mass Spectrometry (LC-MS) Data

LC-MS analysis is crucial for the identification and quantification of **vindolinine**. Electrospray ionization (ESI) in positive mode is typically employed.

Table 2: LC-MS and MS/MS Fragmentation Data for **Vindolinine**

Parameter	Value
Molecular Formula	C <sub>21</sub> H <sub>24</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	336.43 g/mol
Ionization Mode	ESI+
Precursor Ion [M+H] <sup>+</sup>	m/z 337.19
Major MS/MS Fragment Ions (m/z)	305, 277, 248, 220, 188, 160, 146, 130, 122
Putative Fragment Assignments	Loss of CH <sub>3</sub> OH from [M+H] <sup>+</sup> (m/z 305) Further fragmentation of the indole nucleus and aliphatic portions.

## Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **vindolinine** are provided below.

### NMR Spectroscopy Protocol

#### 2.1.1. Sample Preparation

- Extraction: Isolate **vindolinine** from its natural source (e.g., *Catharanthus roseus*) using appropriate extraction and chromatographic techniques (e.g., column chromatography, preparative HPLC).
- Purity Check: Ensure the purity of the isolated **vindolinine** using analytical HPLC-UV.

- **Sample Dissolution:** Accurately weigh 5-10 mg of purified **vindolinine** and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in a clean, dry 5 mm NMR tube.
- **Internal Standard:** Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).

#### 2.1.2. NMR Instrument Parameters

- **Spectrometer:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.
- **<sup>1</sup>H NMR:**
  - **Pulse Program:** Standard single-pulse experiment.
  - **Spectral Width:** Approximately 12-16 ppm.
  - **Acquisition Time:** 2-4 seconds.
  - **Relaxation Delay:** 1-5 seconds.
  - **Number of Scans:** 16-64, depending on the sample concentration.
- **<sup>13</sup>C NMR:**
  - **Pulse Program:** Proton-decoupled pulse sequence (e.g., zgpg30).
  - **Spectral Width:** Approximately 200-250 ppm.
  - **Acquisition Time:** 1-2 seconds.
  - **Relaxation Delay:** 2-5 seconds.
  - **Number of Scans:** 1024-4096, or more, depending on concentration and experiment time.
- **2D NMR:**
  - **COSY (Correlation Spectroscopy):** To establish <sup>1</sup>H-<sup>1</sup>H spin-spin coupling networks.

- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded  $^1\text{H}$  and  $^{13}\text{C}$  nuclei.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between  $^1\text{H}$  and  $^{13}\text{C}$  nuclei, crucial for assigning quaternary carbons and connecting spin systems.

## LC-MS Protocol

### 2.2.1. Sample Preparation

- Stock Solution: Prepare a stock solution of the isolated **vindolinine** in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
- Working Solutions: Prepare a series of working solutions by diluting the stock solution with the initial mobile phase to construct a calibration curve for quantitative analysis.
- Filtration: Filter all samples through a 0.22  $\mu\text{m}$  or 0.45  $\mu\text{m}$  syringe filter before injection to prevent clogging of the HPLC system.

### 2.2.2. Liquid Chromatography Parameters

- HPLC System: A standard HPLC or UHPLC system.
- Column: A C18 reversed-phase column is commonly used (e.g., 2.1 mm x 50 mm, 1.8  $\mu\text{m}$  particle size).
- Mobile Phase:
  - A: Water with 0.1% formic acid.
  - B: Acetonitrile with 0.1% formic acid.
- Gradient Elution: A typical gradient would be:
  - 0-2 min: 5% B
  - 2-15 min: 5% to 95% B

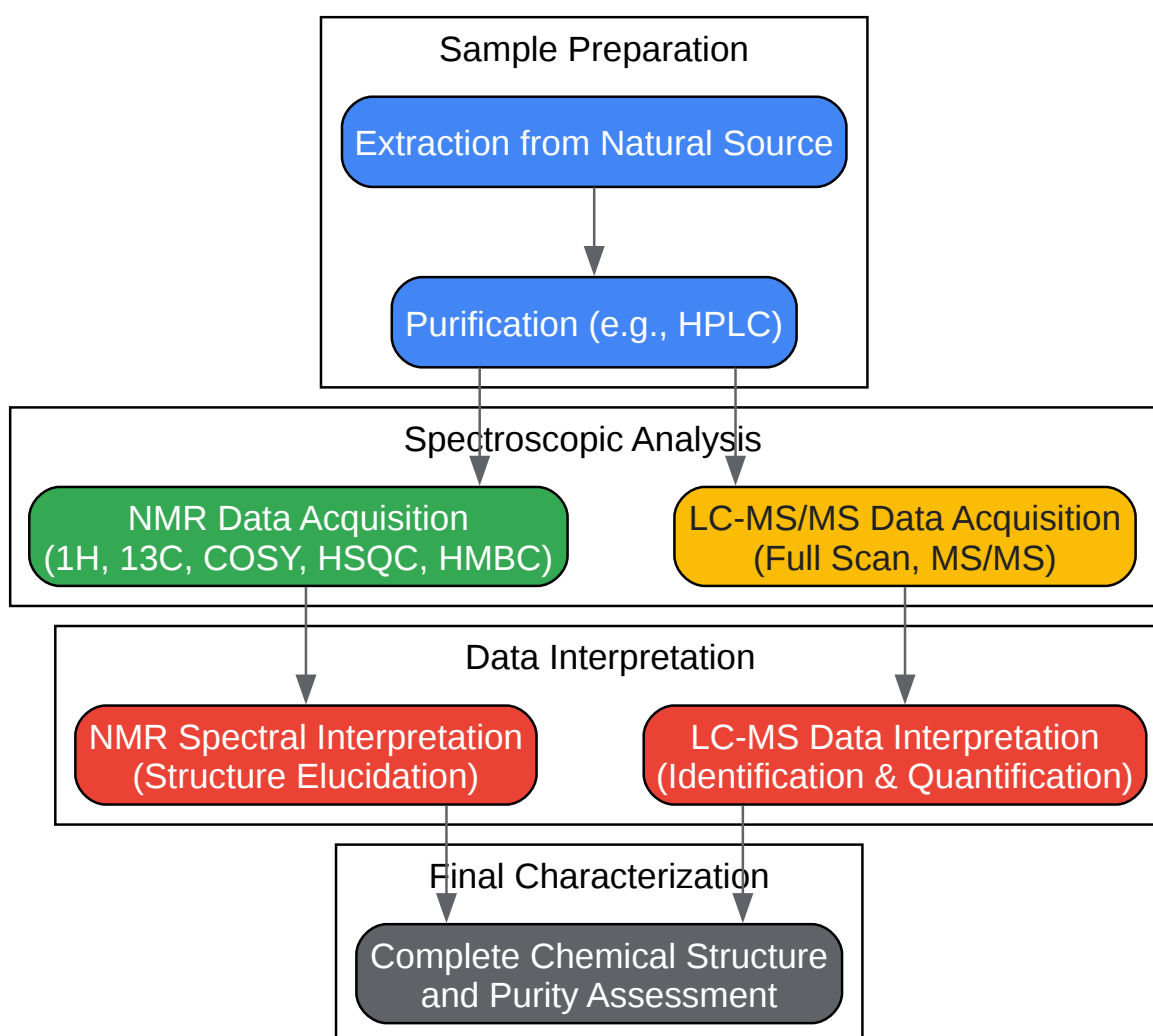
- 15-18 min: 95% B
- 18-20 min: 95% to 5% B
- 20-25 min: 5% B (re-equilibration)
- Flow Rate: 0.2-0.4 mL/min.
- Column Temperature: 25-40 °C.
- Injection Volume: 1-5 µL.

### 2.2.3. Mass Spectrometry Parameters

- Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or triple quadrupole).
- Ionization Source: Electrospray ionization (ESI).
- Polarity: Positive ion mode.
- Capillary Voltage: 3-4 kV.
- Gas Flow (Nitrogen):
  - Nebulizer Gas: As per instrument recommendation.
  - Drying Gas: As per instrument recommendation.
- Scan Mode:
  - Full Scan (MS1): m/z 100-1000 to detect the precursor ion.
  - Tandem MS (MS/MS): Data-dependent acquisition to trigger fragmentation of the most intense ions from the full scan, including the  $[M+H]^+$  of **vindoline** (m/z 337.19).
- Collision Energy: A ramp of collision energies (e.g., 10-40 eV) is often used to obtain a rich fragmentation spectrum.

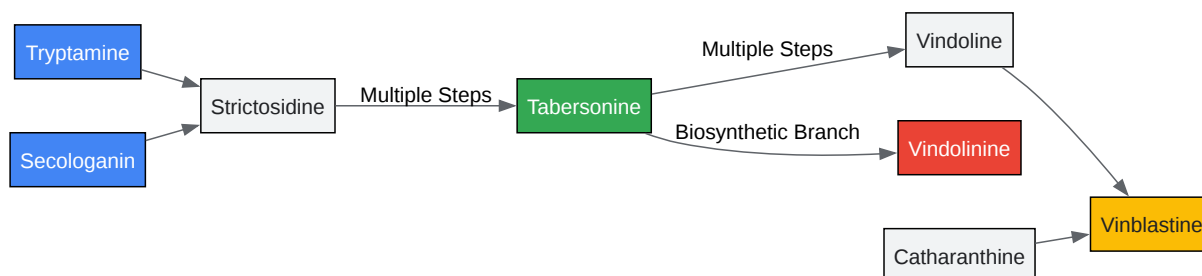
## Visualizations

The following diagrams illustrate key workflows and pathways related to the analysis of **vindolinine**.



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Caption: Analytical Workflow for **Vindolinine** Characterization.



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Caption: Simplified Biosynthetic Pathway of **Vindoline**.

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